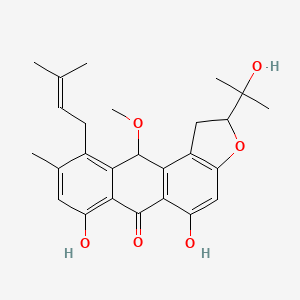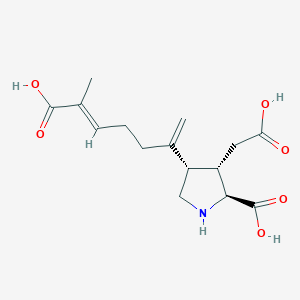
Isodomoic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodomoic acid C is a natural product found in Chondria armata with data available.
Scientific Research Applications
Neurotoxicity and Glutamate Receptor Affinity
- Neurotoxic Potential: Isodomoic acid C, an isomer of domoic acid, exhibits significantly lower neurotoxic potential compared to domoic acid. Its affinity for GluR6 glutamate receptors is 240-fold lower, indicating a low neurotoxic potential (Holland et al., 2005).
Pharmacological Preconditioning
- Seizurogenic and Toxic Properties: this compound, alongside other isomers, has been studied for its acute seizurogenic and toxic properties in mammals. It demonstrates significant dose-dependent increases in seizure activity following intrahippocampal administration, though it is less potent than domoic acid (Sawant-Pokam et al., 2008).
Neurotoxicity in Rat Hippocampus
- Neurotoxic Potency Relative to Domoic Acid: In rat hippocampus studies, isodomoic acids A and C were found to be less potent neurotoxins than domoic acid. They exhibit transient neuronal hyperexcitability followed by dose-dependent suppression, but are significantly less potent than domoic acid (Sawant-Pokam et al., 2007).
Chemical Synthesis
- Synthetic Approaches: The first total synthesis of this compound has been achieved, providing insights into the chemical structure and synthesis techniques for this compound. This synthesis involves asymmetric cyclization and several other steps, highlighting the complexity of its structure (Clayden et al., 2005).
Comparative Toxicity Studies
- Toxicity in Mice: this compound, when compared to domoic acid and its other isomers, has been found to have lower acute intraperitoneal toxicity in mice. Its induced behavioral changes were also less severe, suggesting a relatively lower risk to human and animal health (Munday et al., 2008).
properties
Molecular Formula |
C15H21NO6 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S,3S,4S)-4-[(5E)-6-carboxyhepta-1,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h5,10-11,13,16H,1,3-4,6-7H2,2H3,(H,17,18)(H,19,20)(H,21,22)/b9-5+/t10-,11+,13-/m0/s1 |
InChI Key |
OKFIHTSZDXUGQB-PGPNUJALSA-N |
Isomeric SMILES |
C/C(=C\CCC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C(=O)O |
Canonical SMILES |
CC(=CCCC(=C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
synonyms |
isodomoic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



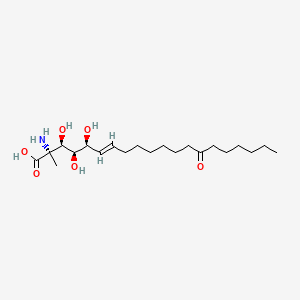
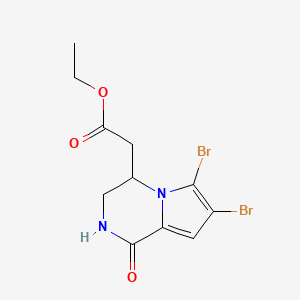
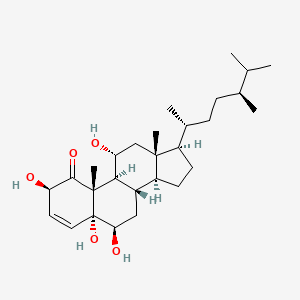
![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)
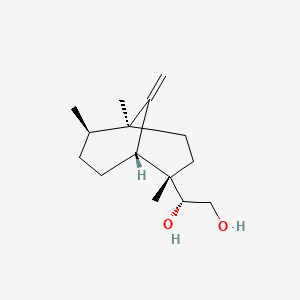
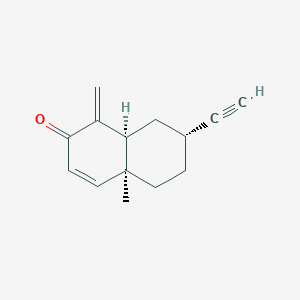

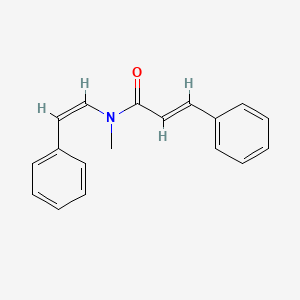
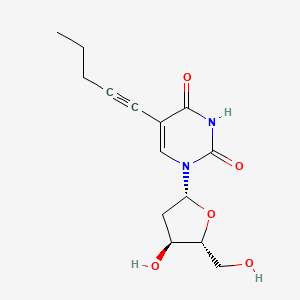
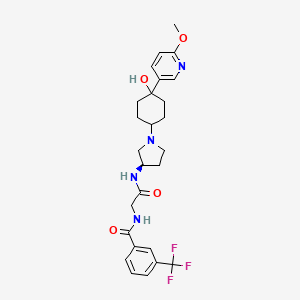
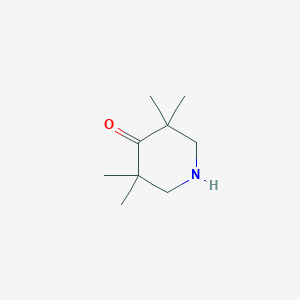
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
